molecular formula C11H10N4O2 B3134328 3-Oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbohydrazide CAS No. 400079-20-1

3-Oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbohydrazide

Cat. No.: B3134328
CAS No.: 400079-20-1
M. Wt: 230.22 g/mol
InChI Key: AYMQKZPCFMNIES-UHFFFAOYSA-N
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Description

3-Oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbohydrazide is a heterocyclic compound with the molecular formula C11H10N4O2 It is characterized by a pyridazine ring fused with a hydrazide group and a phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbohydrazide typically involves the reaction of hydrazine derivatives with appropriate diketones or aldehydes. One common method involves the cyclization of phenylhydrazine with ethyl acetoacetate under acidic conditions, followed by oxidation to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridazines, hydrazine derivatives, and phenyl-substituted compounds.

Scientific Research Applications

3-Oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbohydrazide is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a pyridazine ring with a hydrazide group and a phenyl substituent makes it a versatile compound for various applications.

Properties

IUPAC Name

3-oxo-2-phenylpyridazine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c12-14-10(16)9-6-7-13-15(11(9)17)8-4-2-1-3-5-8/h1-7H,12H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMQKZPCFMNIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC=N2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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